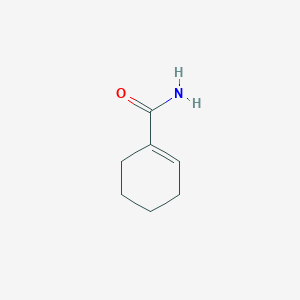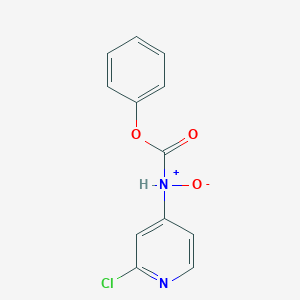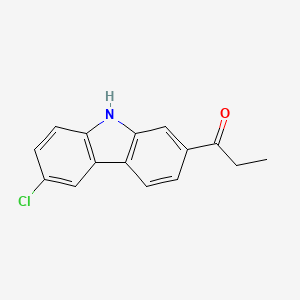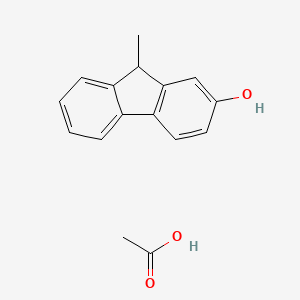![molecular formula C19H29I2P B14309717 Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 118281-77-9](/img/structure/B14309717.png)
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It consists of a phosphine (P) group attached to a biphenyl framework, where the biphenyl contains three tert-butyl groups (t-Bu) and three methoxy groups (OCH₃).
- The compound is also known by other names, including tBuBrettPhos and 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-: C31H49O2P
.Preparation Methods
Synthetic Routes: tBuBrettPhos can be synthesized through various methods. One common approach involves the reaction of 2,4,6-tris(1,1-dimethylethyl)phenyl lithium with diiodomethane, followed by treatment with a phosphine source (such as PCl₃ or PBr₃) to introduce the phosphine group.
Reaction Conditions: These reactions typically occur under an inert atmosphere (argon or nitrogen) and at low temperatures.
Industrial Production:
Chemical Reactions Analysis
Reactivity: tBuBrettPhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions. It enhances reactivity and efficiency compared to other catalytic systems.
Common Reactions: It participates in various reactions, including
Scientific Research Applications
Chemistry: tBuBrettPhos finds applications in synthetic chemistry, particularly in the construction of complex organic molecules.
Biology and Medicine: Its use extends to medicinal chemistry, where it aids in the synthesis of bioactive compounds.
Industry: Industries utilize tBuBrettPhos for the efficient production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
- The exact mechanism by which tBuBrettPhos exerts its effects depends on the specific reaction it catalyzes. Generally, it acts as a versatile ligand, coordinating with palladium to facilitate cross-coupling reactions.
- Molecular targets and pathways vary based on the specific transformation being carried out.
Comparison with Similar Compounds
Uniqueness: tBuBrettPhos stands out due to its enhanced reactivity and stability compared to other phosphine ligands.
Similar Compounds: While tBuBrettPhos is unique, other phosphine ligands like BrettPhos , tBuXPhos , and RockPhos are also valuable in cross-coupling reactions
Properties
CAS No. |
118281-77-9 |
|---|---|
Molecular Formula |
C19H29I2P |
Molecular Weight |
542.2 g/mol |
IUPAC Name |
diiodomethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29I2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
GNVCDVXBFAWFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(I)I)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)



![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)



